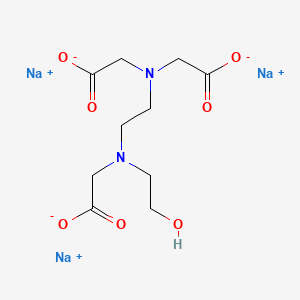
Samarium(III)hydroxidehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(III) hydroxide hydrate is an inorganic compound with the chemical formula Sm(OH)₃·xH₂O. It is a yellow solid that is part of the lanthanide series of elements. Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) hydroxide hydrate can be synthesized using various methods. One common method involves the hydrothermal process, where samarium salts are reacted with a base under high temperature and pressure conditions. This method yields samarium(III) hydroxide nanoparticles with specific structural and morphological characteristics .
Industrial Production Methods
In industrial settings, samarium(III) hydroxide hydrate is often produced by reacting samarium oxide with water. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the hydroxide form. The resulting product is then hydrated to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) hydroxide hydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form samarium salts and water.
Thermal Decomposition: Decomposes to samarium oxide hydroxide (SmO(OH)) when heated, and further heating produces samarium oxide (Sm₂O₃).
Common Reagents and Conditions
Acids: Common acids like hydrochloric acid and sulfuric acid are used to react with samarium(III) hydroxide hydrate to produce samarium salts.
Major Products Formed
Samarium Salts: Formed by reacting with acids.
Samarium Oxide Hydroxide and Samarium Oxide: Formed through thermal decomposition.
Wissenschaftliche Forschungsanwendungen
Samarium(III) hydroxide hydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which samarium(III) hydroxide hydrate exerts its effects is primarily through its chemical reactivity. It can interact with various molecular targets, including acids and bases, to form different products. The pathways involved in these reactions are typically governed by the principles of acid-base chemistry and thermal decomposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Neodymium(III) hydroxide
- Europium(III) hydroxide
- Samarium(III) oxide
Uniqueness
Samarium(III) hydroxide hydrate is unique due to its specific chemical reactivity and the ability to form various products under different conditions. Its applications in diverse fields such as chemistry, biology, and industry further highlight its versatility compared to other similar compounds .
Eigenschaften
IUPAC Name |
samarium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sm/h4*1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVKZCSXQGTND-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O4Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)






